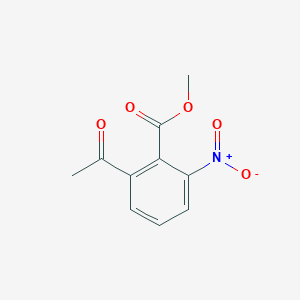
penta-O-pivaloyl-beta-d-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Galactose pentapivalate: is a derivative of the monosaccharide galactose. It is chemically known as 1,2,3,4,6-Penta-O-pivaloyl-beta-D-galactopyranoside. This compound is characterized by the presence of five pivaloyl groups attached to the galactose molecule, making it a highly esterified sugar derivative. It has the molecular formula C31H52O11 and a molecular weight of 600.74 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of penta-O-pivaloyl-beta-d-glucopyranose typically involves the esterification of beta-D-galactose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
beta-D-Galactose+5Pivaloyl Chloride→beta-D-Galactose pentapivalate+5HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems such as chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Galactose pentapivalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-D-galactose and pivalic acid.
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form corresponding ketones or aldehydes.
Substitution: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Acyl chlorides or other electrophilic reagents in the presence of a base.
Major Products:
Hydrolysis: Beta-D-galactose and pivalic acid.
Oxidation: Oxidized derivatives of beta-D-galactose.
Substitution: Various acylated derivatives depending on the substituent used
Applications De Recherche Scientifique
Beta-D-Galactose pentapivalate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for galactose-based therapies.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of penta-O-pivaloyl-beta-d-glucopyranose primarily involves its hydrolysis to release beta-D-galactose and pivalic acid. The released beta-D-galactose can then participate in various biochemical pathways, including glycolysis and the galactose metabolic pathway. The pivaloyl groups may also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Beta-D-Galactose: The parent monosaccharide without esterification.
Beta-D-Glucose pentapivalate: A similar compound with glucose instead of galactose.
Beta-D-Mannose pentapivalate: Another similar compound with mannose as the sugar moiety.
Uniqueness: Beta-D-Galactose pentapivalate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The presence of multiple pivaloyl groups enhances its lipophilicity and stability, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C31H52O11 |
|---|---|
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
[3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3 |
Clé InChI |
PLXCBOJERHYNCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8766069.png)


